REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([O:21][C:22]2[C:27]([CH3:28])=[CH:26][C:25]([N+:29]([O-:31])=[O:30])=[CH:24][N:23]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[CH3:28][C:27]1[C:22]([O:21][CH:18]2[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]2)=[N:23][CH:24]=[C:25]([N+:29]([O-:31])=[O:30])[CH:26]=1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
4-(3-methyl-5-nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
10.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=C(C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at 22° C. for 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
ADDITION
|
Details
|
treat the residue with 1 N sodium hydroxide (150 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic phases over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |